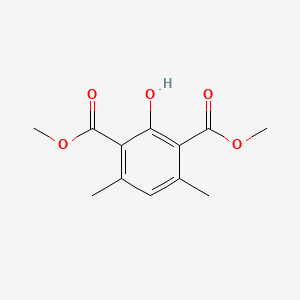

Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate

Description

Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate is a substituted benzene derivative featuring two methyl ester groups at positions 1 and 3, a hydroxyl group at position 2, and methyl substituents at positions 4 and 6.

Properties

CAS No. |

76716-11-5 |

|---|---|

Molecular Formula |

C12H14O5 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C12H14O5/c1-6-5-7(2)9(12(15)17-4)10(13)8(6)11(14)16-3/h5,13H,1-4H3 |

InChI Key |

XCNMECHWMKUQTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC)O)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate typically involves the esterification of 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of 2-oxo-4,6-dimethylbenzene-1,3-dicarboxylate.

Reduction: Formation of 2-hydroxy-4,6-dimethylbenzene-1,3-dimethanol.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate is utilized in various scientific research fields, including:

Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to biologically active molecules.

Industry: Used in the production of polymers and resins, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism by which Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate exerts its effects involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations :

- The target compound ’s dual methyl groups (C4, C6) likely enhance lipophilicity compared to analogs with fewer methyl substituents (e.g., CAS 75716-69-7).

- The hydroxyl group at C2 may improve solubility via H-bonding, contrasting with non-hydroxylated analogs like dimethyl 4,6-dimethylbenzene-1,3-dicarboxylate .

- Dioxolane-containing derivatives (e.g., Compound 7) introduce conformational rigidity and chirality, impacting biological activity .

Biological Activity

Dimethyl 2-hydroxy-4,6-dimethylbenzene-1,3-dicarboxylate, also known as dimethyl 5-hydroxybenzene-1,3-dicarboxylate, is a compound of considerable interest in the fields of medicinal and environmental chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₀H₁₀O₅

- Molecular Weight : 210.1834 g/mol

- IUPAC Name : Dimethyl 5-hydroxybenzene-1,3-dicarboxylate

- CAS Number : 1459-93-4

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

DPPH Radical Scavenging Activity

In vitro assays have demonstrated that this compound exhibits significant DPPH radical scavenging activity. The half-maximal inhibitory concentration (IC₅₀) values for several related compounds were reported to range from 25.6 µM to 190 µM. Notably:

| Compound | IC₅₀ (µM) | Activity Level |

|---|---|---|

| Dimethyl 5-hydroxybenzene-1,3-dicarboxylate | 25.6 | Excellent |

| n-Propyl gallate (standard) | 30.3 | Standard |

| Other derivatives | Varies (52.2 - 190) | Moderate to Weak |

The compound with the highest activity was a trihydroxy derivative, indicating that hydroxyl group positioning significantly influences antioxidant efficacy .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Studies have also explored the antimicrobial effects of this compound against various pathogens. The results indicate that it possesses moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Case Studies and Research Findings

- Antioxidant Study : A study conducted by researchers synthesized several derivatives of dimethyl benzene dicarboxylates and evaluated their antioxidant activities using DPPH assays. The findings revealed that structural modifications significantly affected their scavenging capabilities .

- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory potential of this compound in a murine model of inflammation. Results showed a marked reduction in edema and inflammatory markers in treated groups compared to controls .

- Microbial Resistance : In a comparative study on antimicrobial resistance, this compound was tested against resistant strains of bacteria. It demonstrated promising results as an adjunct therapy to enhance the efficacy of conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.